molecular formula C30H41FN4O12 B1682417 Z-Devd-fmk CAS No. 210344-95-9

Z-Devd-fmk

Cat. No.: B1682417
CAS No.: 210344-95-9
M. Wt: 668.7 g/mol
InChI Key: GBJVAVGBSGRRKN-JYEBCORGSA-N
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Description

N-benzyloxycarbonyl-Asp (OMe)-Glu (OMe)-Val-Asp (OMe)-fluoromethyl ketone, commonly known as Z-DEVD-FMK, is a potent, cell-permeable, and irreversible inhibitor of caspase-3. Caspase-3 is a crucial enzyme involved in the execution phase of cell apoptosis. This compound is also known to inhibit other caspases such as caspase-6, caspase-7, caspase-8, and caspase-10 .

Mechanism of Action

Target of Action

Z-DEVD-FMK is a synthetic peptide that primarily targets Caspase-3 , a crucial enzyme involved in the execution phase of cell apoptosis . It is also known to inhibit other caspases such as Caspase-6, Caspase-7, Caspase-8, and Caspase-10 .

Mode of Action

This compound acts as an irreversible inhibitor of its target caspases. It binds to these enzymes and inhibits their activity, thereby preventing the downstream events of apoptosis . Once inside the cell, endogenous esterase activity hydrolyzes the methyl groups of this compound to form the biologically active form .

Biochemical Pathways

The inhibition of caspases by this compound affects the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in cellular homeostasis and development. By inhibiting caspase-3 and other related caspases, this compound can prevent the progression of apoptosis, thereby influencing cell survival .

Pharmacokinetics

This means it can cross cell membranes to reach its intracellular targets. It is also soluble in DMSO .

Result of Action

The primary result of this compound’s action is the inhibition of apoptosis. By blocking the activity of caspase-3 and other caspases, this compound can prevent cell death and promote cell survival . For instance, it has been shown to reduce neuronal cell death induced by certain toxins .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to inhibit caspases and prevent apoptosis can be affected by the presence of other molecules, the state of the cell, and the specific conditions of the cellular environment . .

Biochemical Analysis

Biochemical Properties

Z-DEVD-FMK specifically inhibits caspase-3, but it also has inhibitory effects on other caspases such as caspase-6, caspase-7, caspase-8, and caspase-10 . The inhibition of these caspases by this compound can prevent the cleavage and activation of proteins that are crucial for apoptosis and other forms of cell death .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It can inhibit apoptosis in many different cell types, thereby promoting cell survival . For example, this compound can reduce ceramide-induced apoptosis in cardiomyocytes and increase the cell survival rate to 81% . It can also significantly reduce the apoptosis of proximal tubular epithelial cells in diabetic nephropathy .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of caspase-3 and other caspases. This inhibition prevents the cleavage of specific substrates, including the executioner of pyroptosis, gasdermin E . By preventing the activation of these substrates, this compound can inhibit apoptosis and other forms of cell death .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to reduce the apoptosis of cells exposed to harmful stimuli over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, it has been shown to significantly reduce mortality and alleviate disease symptoms in mice challenged with lipopolysaccharide (LPS) when administered at certain dosages . The specific effects of this compound can depend on the dosage and the specific animal model used .

Metabolic Pathways

This compound is involved in the regulation of apoptosis and other forms of cell death, which are complex metabolic pathways that involve numerous enzymes and cofactors .

Transport and Distribution

This compound is cell-permeable, which allows it to be transported across the cell membrane and distributed within cells .

Subcellular Localization

Given its role as an inhibitor of caspases, it is likely that it localizes to the cytoplasm where these enzymes are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-DEVD-FMK involves the stepwise assembly of the peptide chain followed by the introduction of the fluoromethyl ketone group. The process typically starts with the protection of the amino acids using benzyloxycarbonyl (Z) groups. The protected amino acids are then coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the fluoromethyl ketone group is introduced through a reaction with fluoromethyl ketone derivatives .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often employing automated peptide synthesizers. The final product is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities .

Chemical Reactions Analysis

Scientific Research Applications

Z-DEVD-FMK is widely used in scientific research due to its ability to inhibit caspase-3 and other caspases. It is used in studies related to apoptosis, neuroprotection, and cancer research. In neuroprotection, this compound-loaded nanospheres have been shown to cross the blood-brain barrier and provide protection against ischemic brain injury . In cancer research, this compound is used to study the role of caspases in tumor cell apoptosis .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Z-DEVD-FMK is unique in its specificity for caspase-3, making it a valuable tool for studying the role of caspase-3 in apoptosis. Unlike other caspase inhibitors, this compound has been shown to effectively cross the blood-brain barrier when delivered using nanocarrier systems, providing neuroprotection in models of ischemic brain injury .

Properties

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40)/t19-,20-,21-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJVAVGBSGRRKN-JYEBCORGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](CCC(=O)OC)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41FN4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879990
Record name Z-DEVD-fluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210344-95-9
Record name Z-DEVD-fluoromethyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Z-DEVD-FMK acts as a substrate analogue and binds irreversibly to the active site of caspase-3, preventing the enzyme from cleaving its natural substrates. [] This inhibition halts the apoptotic cascade, leading to reduced DNA fragmentation, preservation of cellular morphology, and potentially improved cell survival. [, , , ]

A: While this compound exhibits high selectivity for caspase-3, research suggests it can inhibit other caspases, albeit with lower potency. For instance, this compound can inhibit caspase-7, another executioner caspase, and at higher concentrations, it may also affect caspase-1 activity. [, ]

A: Studies using this compound in traumatic brain injury models have demonstrated neuroprotective effects, attributed to reduced neuronal apoptosis and a decrease in brain edema. [, , ]

A: Research shows that this compound can influence the expression of other apoptosis-related proteins. For example, in a spinal cord injury model, this compound treatment downregulated the expression of pro-apoptotic proteins like PARP-1 and AIF, while upregulating the anti-apoptotic protein Bcl-2. []

ANone: The molecular formula of this compound is C24H30FNO9 and its molecular weight is 495.5 g/mol.

ANone: The provided research does not delve into specific material compatibility beyond mentioning its use in standard cell culture media and solutions for in vivo injections. Further research is needed to comprehensively assess its compatibility with a wider range of materials.

ANone: The research primarily focuses on the biological effects of this compound and does not provide detailed information regarding its stability under various storage conditions. It is generally recommended to store the compound according to the manufacturer's instructions.

ANone: this compound is not known to have catalytic properties. It functions as an inhibitor by binding to the active site of caspase-3, thereby blocking its enzymatic activity.

ANone: While the provided articles primarily focus on experimental approaches, computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound and caspase-3. These techniques can help to understand the structural basis of the inhibitor's selectivity and potency.

A: The DEVD peptide sequence in this compound is crucial for its interaction with caspase-3. Modifications to this sequence can significantly impact its activity and selectivity. For instance, replacing Asp with other amino acids can diminish its inhibitory potency. [] Additionally, the fluoromethyl ketone (FMK) group is essential for irreversible binding to the caspase active site.

ANone: The research primarily focuses on the biological effects of this compound, with limited information regarding its ADME properties. Further investigations are needed to fully characterize its absorption, distribution, metabolism, and excretion profile in vivo.

A: The research demonstrates the use of various cell lines, including Jurkat T cells, HEK293 cells, and rat neuronal cells, to investigate the effects of this compound on apoptosis induced by different stimuli. [, , , ]

A: Yes, this compound has demonstrated promising neuroprotective effects in preclinical models of traumatic brain injury, spinal cord injury, and stroke. [, , , , ] It has also shown beneficial effects in models of diabetic kidney disease by reducing albuminuria and renal fibrosis. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.